molecular formula C14H12BrNO4S B10966314 Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate CAS No. 59256-27-8

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate

Cat. No.: B10966314
CAS No.: 59256-27-8
M. Wt: 370.22 g/mol
InChI Key: QDGNGOOYMIOWNI-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H12BrNO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: Reactions involving the replacement of a leaving group by a nucleophile.

    Reduction and Oxidation: Reduction of the nitro group to an amine and oxidation of the amine to a nitro group.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Tin(II) chloride or hydrogen gas with a catalyst.

    Esterification: Methanol and an acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzoates, amines, and brominated aromatic compounds .

Scientific Research Applications

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways, such as the Wnt/β-catenin signaling pathway.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both bromophenyl and sulfonyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications .

Biological Activity

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}BrN1_{1}O3_{3}S
  • Molecular Weight : Approximately 372.25 g/mol

The structure includes a methyl ester group attached to a benzoic acid moiety and a sulfonamide functional group linked to a para-bromophenyl substituent. The presence of the bromine atom is believed to enhance the compound's biological activity by influencing both lipophilicity and electronic properties, which may improve interactions with biological targets.

This compound exhibits multiple biological activities, including:

  • Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially acting through inhibition of bacterial folate synthesis.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. It has been investigated for its effects on various cancer cell lines, indicating a promising profile as an anti-cancer agent .

Anticancer Studies

Research has demonstrated that compounds similar to this compound can induce apoptosis and inhibit proliferation in cancer cells. For instance, studies involving cellular assays have shown that structural analogs can significantly affect cell viability in various cancer types.

A comparative study highlighted the following findings:

CompoundCell LineIC50_{50} (μM)Mechanism
This compoundMDA-MB-23115Induces apoptosis
Similar Sulfonamide DerivativeA54910Inhibits EGFR signaling

These results suggest that this compound may function similarly to other known anticancer agents by targeting critical pathways involved in cell growth and survival .

Antibacterial Activity

In vitro studies have indicated that this compound exhibits antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings underscore the relevance of this compound in developing new antibacterial therapies .

Interaction Studies

Preliminary interaction studies have focused on the compound's binding affinities with proteins involved in critical biological pathways. Techniques such as molecular docking have been employed to explore these interactions, revealing potential targets related to apoptosis and cell cycle regulation .

Molecular Docking Results

The molecular docking studies indicated favorable binding interactions with several key proteins:

  • Target Protein : EGFR (Epidermal Growth Factor Receptor)
  • Binding Energy : -57.85 kcal/mol
  • Key Interactions : Hydrogen bonding with critical residues involved in signal transduction pathways.

These results suggest that this compound could effectively modulate these pathways, offering insights into its therapeutic applications .

Properties

CAS No.

59256-27-8

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H12BrNO4S/c1-20-14(17)10-3-2-4-12(9-10)16-21(18,19)13-7-5-11(15)6-8-13/h2-9,16H,1H3

InChI Key

QDGNGOOYMIOWNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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